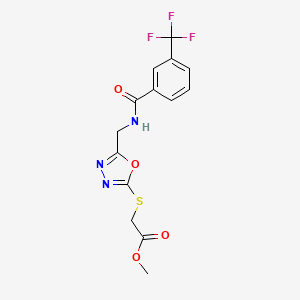

Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethylbenzamido-methyl group and a thioether-linked methyl acetate moiety. The 1,3,4-oxadiazole scaffold is renowned for its role in medicinal chemistry, particularly in antimicrobial and fungicidal agents, due to its metabolic stability and hydrogen-bonding capabilities .

Synthetic routes for analogous compounds involve nucleophilic substitution reactions between thiol-containing heterocycles (e.g., 5-mercapto-1,3,4-oxadiazole derivatives) and alkylating agents like methyl chloroacetate, often under basic conditions in acetone or similar solvents .

Properties

IUPAC Name |

methyl 2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O4S/c1-23-11(21)7-25-13-20-19-10(24-13)6-18-12(22)8-3-2-4-9(5-8)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXOCNQIFKLGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiol derivatives with acylating agents, followed by cyclization reactions to form the oxadiazole ring. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compound.

Anticancer Properties

Research has indicated that derivatives containing the oxadiazole moiety exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against HeLa and MCF-7 cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Similar Oxadiazole Derivative | MCF-7 | 29 |

| Oxadiazole Compound 3d | HeLa | 29 |

| Oxadiazole Compound 3b | MCF-7 | 73 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.

The mechanism through which this compound exerts its effects is likely linked to apoptosis induction in cancer cells. Compounds with similar structures have been shown to interact with Bcl-2 proteins, promoting apoptotic pathways. Molecular dynamics simulations suggest that these interactions occur primarily through hydrophobic contacts with minimal hydrogen bonding.

Case Studies

- Cytotoxic Evaluation : A study evaluated several oxadiazole derivatives for their cytotoxic effects against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that compounds with a trifluoromethyl substitution were significantly more effective than their non-substituted counterparts .

- Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoromethyl was found to enhance anticancer activity. The SAR analysis revealed that modifications in the oxadiazole structure could lead to improved biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study on 3,5-disubstituted oxadiazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate potentially enhances its interaction with microbial targets.

Anticancer Properties

The oxadiazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. A study highlighted the synthesis of several oxadiazole compounds that were tested against various cancer cell lines, revealing significant cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Spectral characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Biological Evaluation

A comprehensive evaluation of the biological activities of synthesized oxadiazole derivatives has been conducted. For example:

- Antimicrobial Testing : Compounds were screened against a panel of microorganisms, showing varying degrees of activity. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as antituberculosis agents .

- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays on different cancer cell lines, revealing IC50 values that suggest significant anticancer potential .

Comparison with Similar Compounds

Compound 1 : Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

- Core : 1,3,4-Oxadiazole.

- Substituents : 3-Trifluoromethylbenzamido-methyl at position 5; thioether-linked methyl acetate at position 2.

- Key Features : High lipophilicity (CF₃ group), ester functionality for solubility modulation.

Compound 2 : Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6l)

- Core : 1,3,4-Oxadiazole.

- Substituents: 3-Trifluoromethylbenzylthio at position 5; phenoxy-methylphenyl group linked to a methoxyimino acetate.

- Key Features: Extended aromatic system (phenoxy group) may enhance π-π stacking with biological targets.

Compound 3 : Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate

- Core : 1,3,4-Thiadiazole.

- Substituents : Methyl group at position 5; thioether-linked ethyl acetate.

- Key Features : Thiadiazole core (less electronegative than oxadiazole) and ethyl ester, which may alter metabolic stability.

Compound 4 : Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6j)

- Core : 1,3,4-Oxadiazole.

- Substituents : 4-Trifluoromethylbenzylthio at position 5 (vs. 3-CF₃ in Compound 1).

- Key Features : Para-substituted CF₃ group may reduce steric hindrance compared to meta-substitution.

Key Research Findings

Synthetic Efficiency : Yields for oxadiazole derivatives vary significantly (42–71%), influenced by substituent bulkiness and reaction conditions .

Trifluoromethyl Positioning : Meta-CF₃ analogs may offer unique binding profiles compared to para-CF₃, warranting further comparative bioassays .

Thioether Linkage : The thioether in 1 and 6l enhances stability against oxidative degradation compared to sulfonyl or sulfonamide analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a 1,3,4-oxadiazole core. A key intermediate, such as a thiol derivative (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol), is prepared via cyclization of thiocarbazides or hydrazine derivatives. The thiol intermediate reacts with methyl chloroacetate in an aqueous alkaline medium (e.g., NaOH) to form the thioether linkage. Acidification with acetic acid yields the final product. Optimal conditions include maintaining pH 8–9 during the coupling step and refluxing in ethanol/water (1:1) for 4–6 hours to ensure high yields (~75–85%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify substituent positions and ester groups), IR spectroscopy (to identify carbonyl stretches at ~1700–1750 cm⁻¹ and amide bands at ~1650 cm⁻¹), and elemental analysis (to validate C, H, N, S content). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane eluent). Discrepancies in spectral data should be resolved by repeating synthesis under inert atmospheres to avoid oxidation byproducts .

Q. What chromatographic methods are recommended for isolating intermediates and final products?

- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient of ethyl acetate in hexane (10–40%) for intermediates. For the final compound, preparative HPLC (reverse-phase C18, methanol/water 70:30) achieves >95% purity. Retention times and Rf values should align with reference standards synthesized in-house .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against target enzymes?

- Methodological Answer : Conduct molecular docking using software like AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) and target enzymes (e.g., bacterial enoyl-acyl carrier protein reductase or fungal CYP51). Dock with flexible side chains and grid boxes covering active sites. Analyze binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues (e.g., Tyr158 in CYP51). Compare results with reference inhibitors to prioritize in vitro testing .

Q. What strategies resolve contradictions in biological activity data between in silico predictions and experimental assays?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Perform MD simulations (GROMACS, AMBER) to assess ligand-protein stability over 50–100 ns. Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd). If activity is lower than predicted, modify substituents (e.g., replace trifluoromethyl with nitro groups) to enhance π-stacking or electrostatic interactions. Re-evaluate docking parameters, including protonation states of active-site residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal or antimicrobial efficacy?

- Methodological Answer : Synthesize analogs with variations in the:

- Oxadiazole ring : Replace with 1,2,4-triazole to test for improved hydrogen bonding.

- Benzamido group : Introduce electron-withdrawing substituents (e.g., Cl, CF₃) at the 3-position to enhance membrane penetration.

- Ester group : Hydrolyze to the carboxylic acid derivative to assess solubility-impacted activity.

Test analogs against Candida albicans (CLSI M27 protocol) and Staphylococcus aureus (MIC assays). Correlate logP values (calculated via ChemAxon) with biofilm inhibition rates .

Q. What computational tools predict acute toxicity and pharmacokinetic properties of this compound?

- Methodological Answer : Use ProTox-II or ADMET Predictor to estimate LD50, hepatotoxicity, and CYP inhibition. For pharmacokinetics, predict logP (2.5–3.5 ideal for blood-brain barrier penetration), polar surface area (<90 Ų for oral bioavailability), and plasma protein binding (%PPB >90% indicates prolonged half-life). Validate with in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) to measure metabolic clearance .

Q. How do researchers address instability of the ester group under physiological conditions?

- Methodological Answer : Replace the methyl ester with pro-drug motifs (e.g., pivaloyloxymethyl ester) to enhance hydrolytic stability. Alternatively, synthesize the carboxylic acid derivative and formulate as a sodium salt for improved aqueous solubility. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and analyze by HPLC .

Data Contradiction Analysis

Q. How to interpret conflicting results in antimicrobial activity between similar derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., inoculum size, media composition). Standardize protocols using CLSI guidelines. Perform chemoinformatics analysis (e.g., PCA on molecular descriptors) to cluster active/inactive compounds. If a 3,4-dimethoxyphenyl analog shows higher activity than 2,4-substituted derivatives, investigate membrane permeability via Caco-2 cell monolayers .

Q. What experimental controls ensure reproducibility in synthetic yields?

- Methodological Answer :

Use anhydrous solvents (verified by Karl Fischer titration) and strictly control reaction temperature (±2°C). For moisture-sensitive steps (e.g., amide coupling), employ Schlenk lines. Include internal standards (e.g., methyl benzoate) in HPLC to quantify yields. Reproducibility issues may stem from residual water in sodium monochloroacetate; pre-dry reagents over molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.